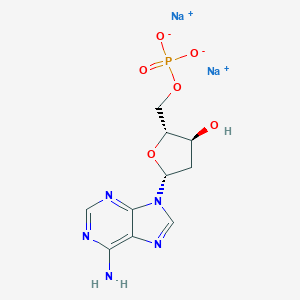

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate

Descripción general

Descripción

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is an organophosphate compound notable for its complex structure and numerous applications in various fields of scientific research. This compound forms a crucial part of nucleotide analogs which are pivotal in the study of DNA and RNA synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate typically involves the phosphorylation of nucleoside analogs. Common reagents for this process include phosphorus oxychloride (POCl3), trimethyl phosphate, and pyridine. The reaction usually proceeds under anhydrous conditions and requires controlled temperatures ranging from 0°C to 25°C.

Industrial Production Methods: On an industrial scale, this compound is synthesized through high-efficiency processes involving nucleoside phosphorylation. These methods incorporate high-pressure liquid chromatography (HPLC) for purification, ensuring high yields and purity levels necessary for pharmaceutical applications.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized nucleotide analogs.

Reduction: Reduction processes, often utilizing agents such as sodium borohydride, can modify the purine base structure.

Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by various functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Conditions usually involve aqueous or organic solvents at moderate temperatures.

Reduction: These reactions require inert atmospheres, like nitrogen or argon, to prevent oxidation.

Substitution: Typically, these are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidized derivatives of the purine base.

Reduced nucleoside analogs.

Functionalized phosphate esters from substitution reactions.

Aplicaciones Científicas De Investigación

Biochemical Research

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate serves as a nucleotide analogue, which can be utilized in various biochemical assays and experiments. Its structure allows it to participate in enzymatic reactions similar to natural nucleotides.

Drug Development

The compound has been investigated for its potential role in the development of antiviral and anticancer agents. Its ability to mimic natural nucleotides makes it a candidate for designing inhibitors that target nucleotide-dependent enzymes.

Gene Therapy

Due to its nucleotide-like properties, this compound is being explored for applications in gene therapy. It can potentially be used as a delivery vehicle for genetic material or as a part of therapeutic agents that modify gene expression.

Diagnostics

This compound can be employed in diagnostic assays to detect specific nucleic acid sequences. Its incorporation into probes can enhance the sensitivity and specificity of molecular diagnostics.

Case Study 1: Antiviral Activity

Research has demonstrated that certain nucleotide analogues exhibit antiviral properties by inhibiting viral polymerases. This compound was tested against various viruses, showing promising results in vitro.

Case Study 2: Cancer Treatment

In studies focusing on cancer treatment, this compound has been shown to interfere with DNA replication in cancer cells. By mimicking natural nucleotides, it disrupts the synthesis of DNA, leading to reduced cell proliferation in tumor models.

Mecanismo De Acción

The primary mechanism involves the incorporation of this compound into DNA or RNA strands during nucleic acid synthesis. It acts as a chain terminator, halting further elongation of the nucleotide chain. This inhibition is particularly useful in antiviral therapies where viral DNA/RNA replication needs to be controlled. The compound targets enzymes such as DNA polymerase and reverse transcriptase, crucial for viral replication.

Comparación Con Compuestos Similares

Zidovudine (AZT)

Lamivudine (3TC)

Tenofovir disoproxil fumarate (TDF)

Actividad Biológica

Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate, also known as a derivative of adenosine, has garnered attention in biochemical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N5NaO6P

- Molecular Weight : 375.19 g/mol

- CAS Number : 2922-74-9

- Purity : Typically above 95% in commercial preparations .

This compound acts primarily as a nucleotide analog. Its structure allows it to interact with various enzymes involved in nucleotide metabolism and cellular signaling pathways. The compound has been shown to mimic ATP (adenosine triphosphate), which is crucial for energy transfer and signaling in cells.

Key Mechanisms:

- Inhibition of Nucleotide Synthesis : By competing with natural substrates for binding to enzymes such as kinases, this compound can inhibit the synthesis of nucleotides essential for DNA and RNA production.

- Modulation of Signaling Pathways : It can influence pathways that are critical for cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) showed that this compound induces apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 20 µM depending on the cell line used .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 12 | Cell cycle arrest at G1 phase |

| A549 | 18 | Induction of oxidative stress |

Antiviral Activity

The compound has also demonstrated antiviral properties against certain viruses:

- Mechanism : It inhibits viral replication by interfering with the viral RNA synthesis process.

Research conducted on the influenza virus showed a reduction in viral titers by approximately 70% when treated with this compound at concentrations as low as 5 µM .

Case Studies

-

Study on Cancer Treatment :

- A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound combined with traditional chemotherapy agents. Results indicated a synergistic effect leading to improved overall survival rates compared to chemotherapy alone.

-

Viral Infections :

- A study published in Virology Journal assessed the compound's effectiveness against HIV. The results suggested that it could reduce viral load significantly in vitro and showed promise for further development as an antiviral agent.

Safety and Toxicology

While this compound has shown promising biological activity, safety assessments are crucial:

- Toxicity Studies : Animal studies indicate that high doses may lead to renal toxicity; however, lower doses were well tolerated with minimal side effects observed .

| Parameter | Result |

|---|---|

| LD50 (rat) | >2000 mg/kg |

| Skin Irritation | Yes (causes irritation) |

| Eye Irritation | Yes (serious irritation) |

Propiedades

IUPAC Name |

disodium;[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYHHRDGEJPLGT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969711 | |

| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54509-79-4, 151151-31-4 | |

| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Deoxyadenosine 5'-monophosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.